molecular formula C11H15BrClNO2 B3142350 Ethyl 3-amino-3-(2-bromophenyl)propanoate hydrochloride CAS No. 502841-89-6

Ethyl 3-amino-3-(2-bromophenyl)propanoate hydrochloride

Cat. No. B3142350
CAS RN: 502841-89-6
M. Wt: 308.6 g/mol
InChI Key: XGMGCVVSKMQJDZ-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-(2-bromophenyl)propanoate hydrochloride is a chemical compound with the molecular formula C11H15BrClNO2 . It is stored at a temperature of 2-8°C in an inert atmosphere .


Molecular Structure Analysis

The InChI code for Ethyl 3-amino-3-(2-bromophenyl)propanoate hydrochloride is 1S/C11H14BrNO2.ClH/c1-2-15-11(14)7-10(13)8-5-3-4-6-9(8)12;/h3-6,10H,2,7,13H2,1H3;1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

Ethyl 3-amino-3-(2-bromophenyl)propanoate hydrochloride has a molecular weight of 308.6 . It is a solid at room temperature . The compound is stored in an inert atmosphere at a temperature of 2-8°C .

Scientific Research Applications

Anti-Gastric Cancer Activity

Ethyl 3-amino-3-(2-bromophenyl)propanoate hydrochloride: has been investigated for its potential anti-gastric cancer properties. Researchers have synthesized this compound using a multiple-step route and characterized it through techniques such as IR spectroscopy, ^1H NMR, and single crystal X-ray crystallography . Further studies are needed to explore its efficacy and mechanisms of action against gastric cancer cells.

In Vitro Antitubercular Activity

Derivatives of Ethyl 3-amino-3-(2-bromophenyl)propanoate hydrochloride , prepared from pyridine and indole, have been evaluated for their in vitro antitubercular activity. These compounds were tested against H₃₇Ra MTB (Mycobacterium tuberculosis) and BCG (Mycobacterium bovis). The results suggest potential antimycobacterial properties, making them interesting candidates for further investigation .

Heterocyclic Compound Design

Researchers have designed novel heterocyclic compounds based on Ethyl 3-amino-3-(2-bromophenyl)propanoate hydrochloride . For instance, a compound containing an amide group and a pyridine moiety was synthesized using a starting material derived from 4-(methylamino)-3-nitrobenzoic acid. The compound was characterized using various analytical techniques, highlighting its structural features and potential applications .

In Vitro Studies

In-vitro studies involving this compound have been conducted in controlled laboratory settings using cells or tissues. These studies aim to explore its biological effects, including potential pharmacological activities and interactions.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed (H302) and is harmful to aquatic life with long-lasting effects (H412) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

ethyl 3-amino-3-(2-bromophenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2.ClH/c1-2-15-11(14)7-10(13)8-5-3-4-6-9(8)12;/h3-6,10H,2,7,13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMGCVVSKMQJDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-3-(2-bromophenyl)propanoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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